![molecular formula C19H14N2O2 B5377745 N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5377745.png)
N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential use in treating various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Mechanism of Action
N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide selectively activates the α7 nAChR, which is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of this receptor leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in these processes.
Biochemical and physiological effects:
Activation of the α7 nAChR by N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide has been shown to have various biochemical and physiological effects. These include improving cognitive function, reducing inflammation, and regulating intestinal function. It has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide has several advantages for use in lab experiments. It is highly selective for the α7 nAChR, which reduces the risk of off-target effects. It is also relatively stable and can be easily synthesized. However, it has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for research on N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to understand its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
Synthesis Methods
N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide can be synthesized using a multi-step process involving the reaction of naphtho[2,1-b]furan-2-carboxylic acid with pyridine-2-carboxaldehyde, followed by reduction and purification steps. The final product is a white crystalline powder that is soluble in ethanol and DMSO.
Scientific Research Applications
N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide has been extensively studied for its potential therapeutic uses in various diseases. In Alzheimer's disease, it has shown promise in improving cognitive function and reducing the accumulation of beta-amyloid plaques in the brain. In schizophrenia, it has been shown to improve cognitive function and reduce negative symptoms. In inflammatory bowel disease, it has been shown to reduce inflammation and improve intestinal function.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)benzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19(21-12-14-6-3-4-10-20-14)18-11-16-15-7-2-1-5-13(15)8-9-17(16)23-18/h1-11H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIRGOSFIFVMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.